molecular formula C15H11N3O B13131992 N-(1,10-Phenanthrolin-5-yl)acrylamide CAS No. 321954-23-8

N-(1,10-Phenanthrolin-5-yl)acrylamide

Cat. No.: B13131992
CAS No.: 321954-23-8
M. Wt: 249.27 g/mol
InChI Key: DEXIAIVWKNJLGP-UHFFFAOYSA-N
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Description

N-(1,10-Phenanthrolin-5-yl)acrylamide is an organic compound belonging to the class of phenanthrolines. Phenanthrolines are aromatic polycyclic compounds containing the phenanthroline skeleton, which is a derivative of phenanthrene and consists of two pyridine rings non-linearly joined by a benzene ring . This compound is known for its metal-binding properties and is used in various scientific research applications.

Preparation Methods

The synthesis of N-(1,10-Phenanthrolin-5-yl)acrylamide typically involves the reaction of 1,10-phenanthroline-5-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(1,10-Phenanthrolin-5-yl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the acrylamide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.

Mechanism of Action

The mechanism of action of N-(1,10-Phenanthrolin-5-yl)acrylamide involves its ability to bind to metal ions through the phenanthroline moiety. This binding can lead to the formation of stable metal complexes, which can interact with biological molecules such as DNA and proteins. The compound can also induce oxidative stress in cells by generating reactive oxygen species in the presence of metal ions .

Comparison with Similar Compounds

N-(1,10-Phenanthrolin-5-yl)acrylamide can be compared with other similar compounds such as:

This compound stands out due to its unique acrylamide group, which allows for additional chemical modifications and applications in polymer chemistry.

Properties

CAS No.

321954-23-8

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

N-(1,10-phenanthrolin-5-yl)prop-2-enamide

InChI

InChI=1S/C15H11N3O/c1-2-13(19)18-12-9-10-5-3-7-16-14(10)15-11(12)6-4-8-17-15/h2-9H,1H2,(H,18,19)

InChI Key

DEXIAIVWKNJLGP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=C2C=CC=NC2=C3C(=C1)C=CC=N3

Origin of Product

United States

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